molecular formula C24H30Cl3N5O2 B12703360 N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-42-0

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride

Cat. No.: B12703360
CAS No.: 110629-42-0
M. Wt: 526.9 g/mol
InChI Key: DIFKJFNSZQOFTE-UHFFFAOYSA-N
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Description

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a nitropyridine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine to form an intermediate, which is then reacted with 3-nitropyridine-4-amine under controlled conditions. The final product is obtained as a trihydrochloride salt through crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent quality. Post-reaction, the compound is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
  • 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
  • 1-Benzhydryl piperazine derivatives

Uniqueness

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyridine moiety, in particular, differentiates it from other similar compounds, providing unique reactivity and binding characteristics .

Properties

CAS No.

110629-42-0

Molecular Formula

C24H30Cl3N5O2

Molecular Weight

526.9 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride

InChI

InChI=1S/C24H27N5O2.3ClH/c30-29(31)23-19-25-12-11-22(23)26-13-14-27-15-17-28(18-16-27)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;;/h1-12,19,24H,13-18H2,(H,25,26);3*1H

InChI Key

DIFKJFNSZQOFTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC2=C(C=NC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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